

Spectroscopic Profile of 6-Bromo-2,3-dimethylquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2,3-dimethylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **6-Bromo-2,3-dimethylquinoxaline** (CAS No. 18470-23-0). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. These predictions offer valuable insights for the characterization and identification of **6-Bromo-2,3-dimethylquinoxaline** in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: **6-Bromo-2,3-dimethylquinoxaline**
- CAS Number: 18470-23-0[1][2]
- Molecular Formula: C₁₀H₉BrN₂[2]
- Molecular Weight: 237.10 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Bromo-2,3-dimethylquinoxaline**. These predictions are derived from the spectral data of analogous quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.6 - 2.8	Singlet	6H	-CH ₃ (at C2 and C3)
~ 7.7 - 7.9	Doublet	1H	Ar-H
~ 7.9 - 8.1	Doublet of doublets	1H	Ar-H
~ 8.1 - 8.3	Doublet	1H	Ar-H

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 20 - 25	-CH ₃
~ 120 - 145	Aromatic C-H & C-Br
~ 150 - 155	Aromatic C-N

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050 - 3100	Medium	Aromatic C-H stretch
~ 2900 - 3000	Medium	Aliphatic C-H stretch
~ 1580 - 1620	Strong	C=N stretch (quinoxaline ring)
~ 1450 - 1550	Strong	Aromatic C=C stretch
~ 1000 - 1100	Strong	C-Br stretch
~ 800 - 900	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
236/238	High	[M] ⁺ (Molecular ion peak, isotopic pattern due to Br)
221/223	Medium	[M - CH ₃] ⁺
157	Medium	[M - Br] ⁺
130	Medium	[M - Br - HCN] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of quinoxaline derivatives. These can be adapted for the specific analysis of **6-Bromo-2,3-dimethylquinoxaline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher

field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

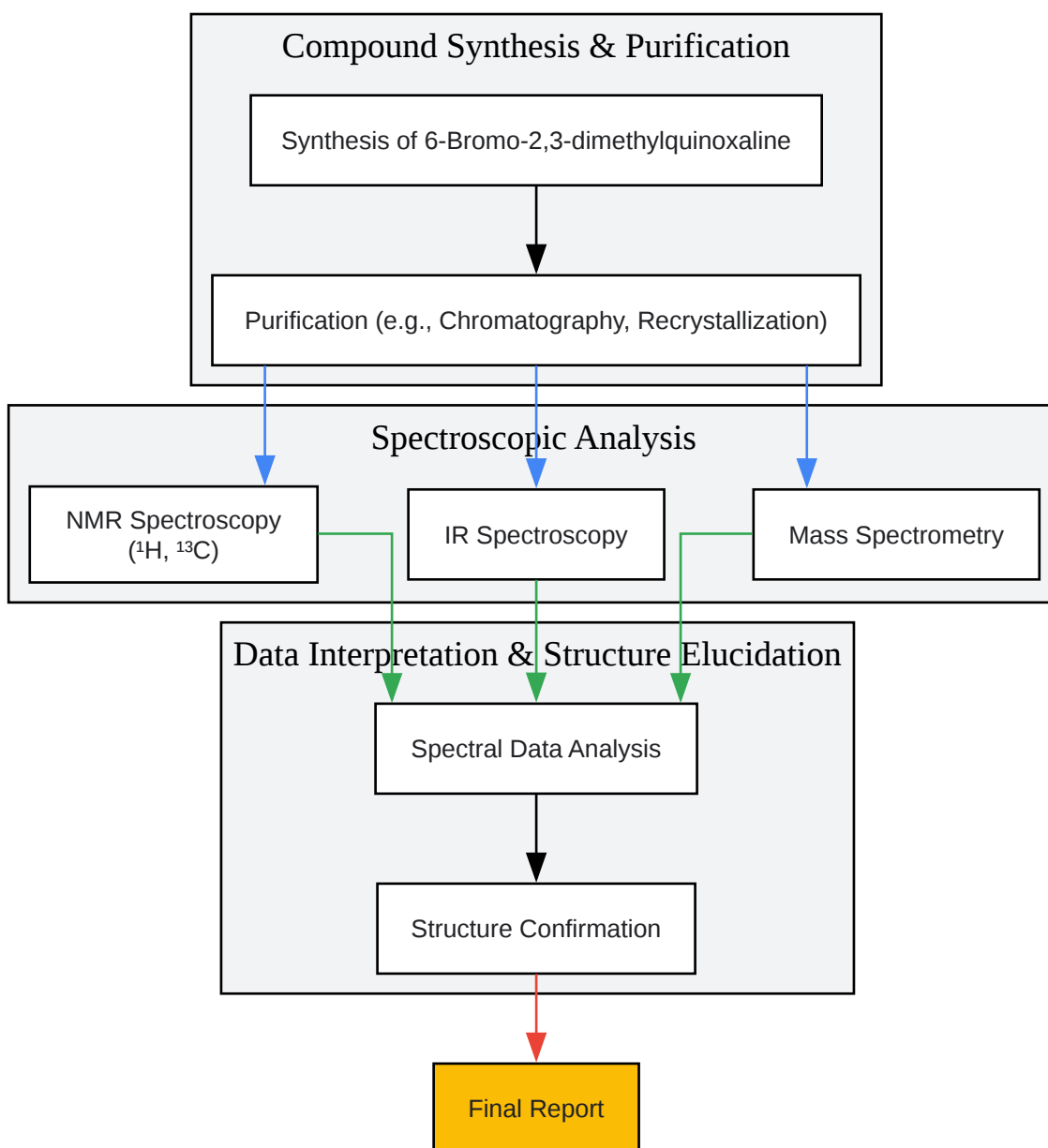
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (for oils), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for generating the mass spectrum, providing information on the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **6-Bromo-2,3-dimethylquinoxaline**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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